molecular formula C4H10Cl2N4S B3021564 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine CAS No. 74784-47-7

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3021564
CAS No.: 74784-47-7
M. Wt: 217.12
InChI Key: SOSUVAHFGSAFIZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound containing a thiadiazole ring substituted with an aminoethyl group

Scientific Research Applications

Chemistry: 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Safety and Hazards

The safety and hazards of amines depend on their specific structure and properties. For example, ethanolamine, a type of amine, can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research on amines and their derivatives are vast. For instance, 2-aminothiazole derivatives have shown promising results in anticancer drug discovery . Additionally, novel derivatives of bis(2-aminoethyl)amine have been synthesized and screened for their in vitro cytotoxic activity against a panel of human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl bromoacetate, followed by cyclization in the presence of a base to form the thiadiazole ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with a similar structure but containing a thiazole ring instead of a thiadiazole ring.

    Tryptamine: A compound with an indole ring and an aminoethyl group, similar in structure but with different biological activity.

    Imidazole Derivatives: Compounds containing an imidazole ring, which can also participate in similar chemical reactions and have comparable applications.

Uniqueness: 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable interactions with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c5-2-1-3-7-8-4(6)9-3/h1-2,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOVSXBAMVUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine
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5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine
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5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

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